2-Bromo-3-ethoxybenzaldehyde

概要

説明

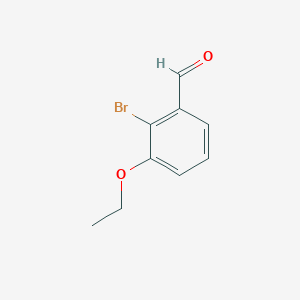

2-Bromo-3-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and an ethoxy group at the third position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromo-3-ethoxybenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-ethoxybenzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in a solvent like carbon disulfide or acetic acid at controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

Substitution: Formation of 2-substituted-3-ethoxybenzaldehyde derivatives.

Oxidation: Formation of 2-bromo-3-ethoxybenzoic acid.

Reduction: Formation of 2-bromo-3-ethoxybenzyl alcohol.

科学的研究の応用

2-Bromo-3-ethoxybenzaldehyde is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

Medicine: Potential use in the development of new drugs and therapeutic agents due to its reactivity and functional groups.

Industry: In the production of specialty chemicals, agrochemicals, and dyes.

作用機序

The mechanism of action of 2-Bromo-3-ethoxybenzaldehyde in chemical reactions involves the electrophilic nature of the bromine atom and the reactivity of the aldehyde group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

類似化合物との比較

2-Bromo-4-chlorobenzaldehyde: Another brominated benzaldehyde derivative with a chlorine atom at the fourth position.

3-Ethoxybenzaldehyde: A similar compound lacking the bromine substitution, which affects its reactivity and applications.

2-Bromo-3-methoxybenzaldehyde: A compound with a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.

Uniqueness: 2-Bromo-3-ethoxybenzaldehyde is unique due to the specific positioning of the bromine and ethoxy groups, which influence its chemical behavior and make it suitable for particular synthetic applications and research studies.

生物活性

2-Bromo-3-ethoxybenzaldehyde is an organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This compound, characterized by the presence of a bromine atom and an ethoxy group on the benzaldehyde moiety, is believed to exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.

The molecular formula of this compound is , with a molecular weight of approximately 215.07 g/mol. Its structure can be represented as follows:

The presence of the bromine atom at the 2-position and the ethoxy group at the 3-position significantly influences its reactivity and biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antibacterial properties. A study evaluating various derivatives showed that compounds containing brominated methoxyphenyl units displayed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were determined, showcasing their effectiveness:

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 20 |

These results suggest that the bromine substitution enhances antibacterial efficacy.

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity. In vitro studies demonstrated effectiveness against common fungal strains, with zones of inhibition measured using agar diffusion methods.

| Compound | Fungi Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Candida albicans | 18 |

| This compound | Aspergillus niger | 22 |

These findings indicate a promising potential for this compound in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). The mechanism of action appears to involve cell cycle arrest and increased expression of pro-apoptotic factors.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5 | Apoptosis induction via PARP cleavage |

| K-562 | 8 | Cell cycle arrest at G1 phase |

These results highlight the compound's potential as a lead structure for developing new anticancer agents.

Case Studies

- Antibacterial Efficacy : A case study investigated the antibacterial effects of various brominated benzaldehyde derivatives, including this compound. The study concluded that the presence of bromine significantly enhanced the compounds' ability to inhibit bacterial growth, particularly against resistant strains.

- Anticancer Mechanism : Another research project focused on understanding the molecular mechanisms through which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blotting techniques to demonstrate increased levels of p53 protein and activation of caspases, confirming its role as a pro-apoptotic agent.

特性

IUPAC Name |

2-bromo-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOOGQYEYQDAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。